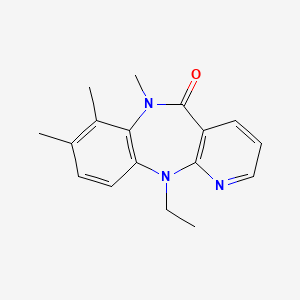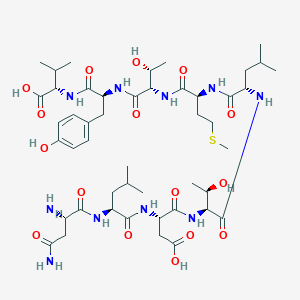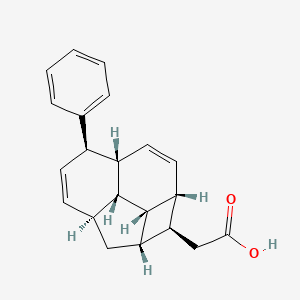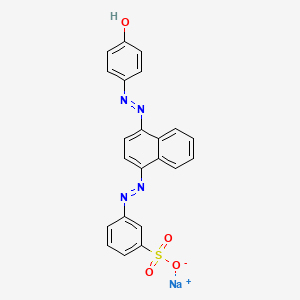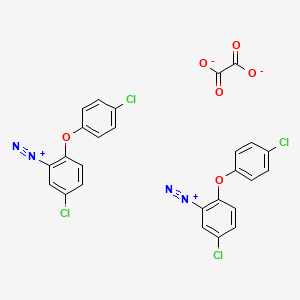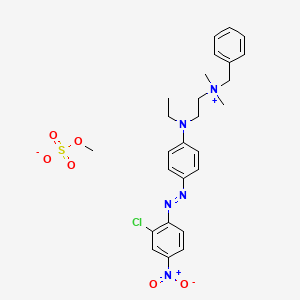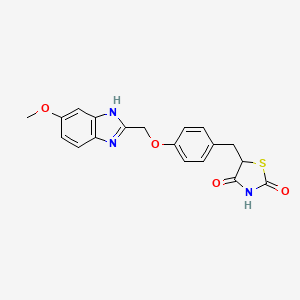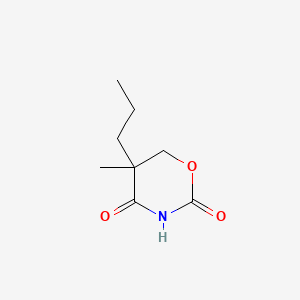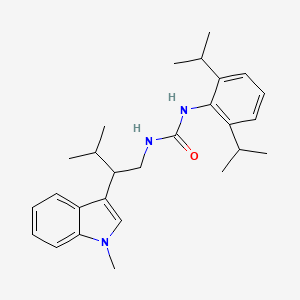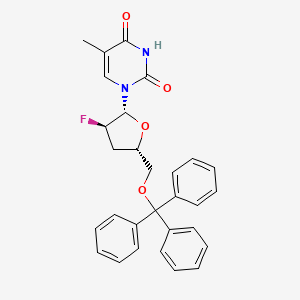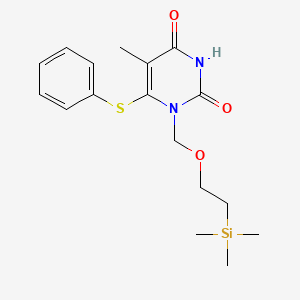
1-(2-((TrimethylSilyl)ethoxy)methyl)-6-(phenylthio)thymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((TrimethylSilyl)ethoxy)methyl)-6-(phenylthio)thymine is a synthetic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a thymine base modified with a trimethylsilyl group and a phenylthio group. These modifications impart distinct chemical properties to the compound, making it a valuable tool in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-(2-((TrimethylSilyl)ethoxy)methyl)-6-(phenylthio)thymine typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the protection of functional groups, selective silylation, and the introduction of the phenylthio group. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve scaling up these laboratory procedures, ensuring consistency and efficiency in large-scale synthesis.
Analyse Chemischer Reaktionen
1-(2-((TrimethylSilyl)ethoxy)methyl)-6-(phenylthio)thymine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the thymine base.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying nucleic acid interactions and modifications. In medicine, it has potential applications in drug development, particularly in the design of antiviral and anticancer agents. Additionally, its unique chemical properties make it useful in various industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-((TrimethylSilyl)ethoxy)methyl)-6-(phenylthio)thymine involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the phenylthio group can undergo metabolic transformations, leading to the formation of active metabolites. These metabolites may interact with enzymes or nucleic acids, disrupting cellular processes and exerting therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(2-((TrimethylSilyl)ethoxy)methyl)-6-(phenylthio)thymine can be compared with other similar compounds, such as 1-(2-(TrimethylSilyl)ethoxy)methyl-1H-pyrazole and 1-Phenyl-2-(trimethylsilyl)acetylene . These compounds share structural similarities, including the presence of trimethylsilyl and phenyl groups. the thymine base in this compound imparts unique properties, such as its ability to interact with nucleic acids. This distinguishes it from other compounds and highlights its potential in nucleic acid research and drug development.
Eigenschaften
CAS-Nummer |
144410-24-2 |
|---|---|
Molekularformel |
C17H24N2O3SSi |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
5-methyl-6-phenylsulfanyl-1-(2-trimethylsilylethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H24N2O3SSi/c1-13-15(20)18-17(21)19(12-22-10-11-24(2,3)4)16(13)23-14-8-6-5-7-9-14/h5-9H,10-12H2,1-4H3,(H,18,20,21) |
InChI-Schlüssel |
XHCKCIDCEXXYHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=O)NC1=O)COCC[Si](C)(C)C)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


